2-Methoxythiophene
Overview
Description
2-Methoxythiophene is an organic compound with the molecular formula C5H6OS. It is a derivative of thiophene, characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of the thiophene ring. This compound is known for its applications in various chemical processes and is a colorless liquid at room temperature .
Mechanism of Action
Target of Action
This compound is a heterocyclic methyl enol ether
Biochemical Pathways
Thiophene derivatives are known to be versatile compounds used in various fields such as organic synthesis and materials science . They have unique electronic and optical properties due to their small band gap and high polarizability .
Pharmacokinetics
Its molecular weight is 114166 , which could influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, variations in temperature and water availability can explain global variations in methane emissions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxythiophene can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophene with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methoxy group .
Industrial Production Methods: In industrial settings, this compound is often produced through the same nucleophilic substitution method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, reaction time, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxythiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiophenes with different substituents.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various substituted thiophenes.
Substitution: Halogenated and alkylated thiophenes.
Scientific Research Applications
2-Methoxythiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of polymers and other functional materials.
Comparison with Similar Compounds
- 2-Methylthiophene
- 3-Methoxythiophene
- 2-Methoxythiophenol
- Thiophene
Comparison: 2-Methoxythiophene is unique due to the presence of the methoxy group at the second position, which significantly influences its reactivity and chemical properties. Compared to 2-Methylthiophene, the methoxy group in this compound makes it more reactive in electrophilic substitution reactions. Similarly, 3-Methoxythiophene has the methoxy group at a different position, leading to different reactivity patterns .
Properties
IUPAC Name |
2-methoxythiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEHURCMYKPVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168559 | |
Record name | 2-Methoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16839-97-7 | |
Record name | 2-Methoxythiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16839-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxythiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxythiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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